molecular formula C14H12FNO2 B8388348 4-(4-Fluoro-benzyloxy)-benzaldehyde oxime

4-(4-Fluoro-benzyloxy)-benzaldehyde oxime

Cat. No.: B8388348
M. Wt: 245.25 g/mol
InChI Key: FCTDRQGBZUPIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-benzyloxy)-benzaldehyde oxime is a useful research compound. Its molecular formula is C14H12FNO2 and its molecular weight is 245.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

N-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C14H12FNO2/c15-13-5-1-12(2-6-13)10-18-14-7-3-11(4-8-14)9-16-17/h1-9,17H,10H2

InChI Key

FCTDRQGBZUPIDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-(4-fluoro-benzyloxy)-benzaldehyde (21.9 g, 95.2 mmol) and hydroxylamine hydrochloride (7.3 g, 105 mmol) in 400 mL water/ethanol 9:1 was added a solution of NaOH (9.5 g in 100 mL of water) dropwise over 15 min. The now yellow solution was stirred for 2 h at rt after which the reaction was adjusted to pH 5-6 with acetic acid. The resulting white precipitate was collected by filtration and washed with water. The wet filter cake was dissolved in ethyl acetate and dried over Na2SO4. Filtration followed by removal of volatiles under reduced pressure gave 4-(4-fluoro-benzyloxy)-benzaldehyde oxime (23.5 g, 95.8 mmol) as a yellowish crystalline solid.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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